GLYCINE-N-FMOC (13C2,2,2-D2,15N)
Description
GLYCINE-N-FMOC (13C2,2,2-D2,15N) is a stable isotope-labeled derivative of glycine, featuring a 9-fluorenylmethyloxycarbonyl (FMOC) protecting group on the amino nitrogen. Its isotopic enrichment includes:
- 13C2: Two carbon-13 atoms.
- 2,2-D2: Deuterium substitution at two hydrogen positions.
- 15N: Nitrogen-15 at the amino group.
This compound is primarily used in peptide synthesis (e.g., solid-phase peptide synthesis) and mass spectrometry (MS)-based metabolomic or proteomic studies, where isotopic labeling enables precise tracking of metabolic fluxes or quantification of biomolecules . Its molecular formula is (FMOC-NH)CH2COOH, with a molecular weight of 299.29 .
Properties
Molecular Weight |
302.30 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Comparison with Similar Compounds
GLYCINE-N-FMOC (15N, 98%)
- Key Differences: Lacks 13C and D2 labels. Limited to tracking nitrogen pathways only. Lower molecular weight (299.29 vs. 299.29 with additional isotopes), but isotopic signatures are less distinct in MS analysis.
- Applications : Suitable for studies focusing solely on nitrogen metabolism. Less versatile than multi-labeled analogs .
GLYCINE-N-FMOC (13C2, 99%, 15N, 99%)
Glycine-13C2,15N (Unprotected)
N-Acetyl Glyphosate-13C2,15N
- Key Differences: Structurally unrelated (glyphosate derivative vs. glycine derivative). Highlights the broader trend of multi-isotope labeling for tracer specificity in diverse fields .
GLYCINE-N-T-BOC (13C2, 97-99%; 15N, 97-99%)
- Key Differences: Uses tert-butoxycarbonyl (T-BOC) instead of FMOC for amino protection. T-BOC requires acidic deprotection (e.g., trifluoroacetic acid), whereas FMOC uses base (piperidine), affecting synthetic workflows. Similar isotopic utility but distinct chemical stability and handling .
Research Findings and Data
Analytical Performance
- Mass Spectrometry :
- Isotopic Purity: High purity (97–99% for each isotope) minimizes background interference, critical for quantitative SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments .
Metabolic Flux Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
